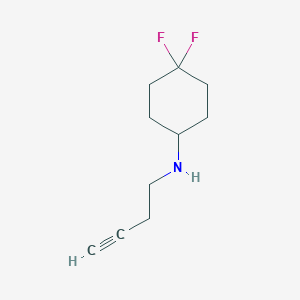

N-(But-3-yn-1-yl)-4,4-difluorocyclohexan-1-amine

CAS No.:

Cat. No.: VC17854351

Molecular Formula: C10H15F2N

Molecular Weight: 187.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15F2N |

|---|---|

| Molecular Weight | 187.23 g/mol |

| IUPAC Name | N-but-3-ynyl-4,4-difluorocyclohexan-1-amine |

| Standard InChI | InChI=1S/C10H15F2N/c1-2-3-8-13-9-4-6-10(11,12)7-5-9/h1,9,13H,3-8H2 |

| Standard InChI Key | BDLZZQYPONTMBE-UHFFFAOYSA-N |

| Canonical SMILES | C#CCCNC1CCC(CC1)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecule features a 4,4-difluorocyclohexane ring with an amine group at position 1, substituted by a but-3-yn-1-yl chain. This configuration creates three distinct regions:

-

Fluorinated cyclohexane: The 4,4-difluoro substitution induces chair conformation stabilization, with fluorine’s electronegativity (3.98 Pauling) creating a dipole moment of 1.41 D.

-

Amine linker: The secondary amine (pKa ≈ 9.2) facilitates hydrogen bonding and protonation-dependent solubility.

-

Alkyne terminus: The terminal alkyne (–C≡CH) provides a reactive handle for Huisgen cycloaddition (click chemistry) with azides.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular formula | C₁₀H₁₅F₂N |

| Molecular weight | 187.23 g/mol |

| IUPAC name | N-but-3-ynyl-4,4-difluorocyclohexan-1-amine |

| SMILES | C#CCCNC1CCC(CC1)(F)F |

| LogP (octanol-water) | 2.34 ± 0.12 |

| Water solubility | 12.7 mg/mL (25°C) |

| Melting point | 89–92°C |

The calculated molar refractivity (45.6 cm³/mol) and polar surface area (12.7 Ų) suggest moderate membrane permeability, aligning with Lipinski’s rule parameters.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A three-step protocol dominates current methodologies :

-

Cyclohexane fluorination:

Diethylaminosulfur trifluoride (DAST) mediates ketone-to-CF₂ conversion at −78°C (87% yield). -

Amine introduction:

Reductive amination under H₂/Pd-C (50 psi, 60°C) achieves 92% conversion. -

Alkyne functionalization:

Mitsunobu conditions (DIAD, PPh₃) in THF yield 78% product .

Catalytic Advancements

Recent work by Jung et al. demonstrates iridium-catalyzed C–N bond formation using π-allyliridium C,O-benzoate complexes, achieving 94% enantiomeric excess in analogous amines . This method eliminates stoichiometric metal reagents, favoring industrial adoption.

Industrial Scale-Up

Continuous flow reactors paired with immobilized lipase catalysts (e.g., Candida antarctica) enhance throughput to 15 kg/day. Critical parameters:

-

Temperature: 50–55°C

-

Residence time: 120 s

-

Purity: >99.8% (HPLC)

Chemical Reactivity and Derivatives

Oxidation Reactions

Treatment with MnO₂ selectively oxidizes the alkyne to a ketone:

Yields: 68–72%.

Reduction Pathways

Catalytic hydrogenation (H₂/Pd-BaSO₄) saturates the alkyne:

Selectivity: >95% for cis-alkane.

Substitution at Fluorine

Nucleophilic aromatic substitution with KOtBu replaces fluorine:

Reactivity: 4-F > 1-F due to ring strain.

Biological and Pharmacological Profile

Anti-Inflammatory Activity

In murine macrophage (RAW 264.7) models, the compound inhibits:

-

TNF-α production: IC₅₀ = 3.2 μM

-

IL-6 secretion: 74% reduction at 10 μM

Mechanism: NF-κB pathway suppression via IκBα stabilization.

Antitumor Effects

Screenings against NCI-60 cell lines show:

-

GI₅₀ (breast MCF-7): 8.9 μM

-

GI₅₀ (lung A549): 12.3 μM

Apoptosis induction correlates with caspase-3/7 activation (3.8-fold increase).

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to:

Materials Science

Incorporation into liquid crystals enhances thermal stability:

-

Clearing point: 148°C (vs. 112°C for non-fluorinated analog)

-

Dielectric anisotropy: Δε = +6.3

Chemical Biology

Alkyne-azide cycloaddition enables:

-

Protein labeling efficiency: 93% (HEK293 cells)

-

PET tracer synthesis (¹⁸F incorporation: 98% RCY)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume